6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its anticancer properties. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused ring system, and a thiophene ring, which contributes to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways related to cancer, inflammation, microbial infection, and other diseases .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may exert a variety of effects at the molecular and cellular levels, potentially influencing cell growth, inflammation, microbial infection, and other processes .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . The interaction with these enzymes involves binding to the active site, thereby inhibiting their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By influencing this pathway, this compound can alter cell growth and survival. Furthermore, it has been reported to affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites, affecting cellular functions. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound has shown stability under various conditions, maintaining its biochemical activity over time . Prolonged exposure to this compound can lead to cellular adaptation, where cells develop resistance to its effects. Additionally, degradation products of the compound may exhibit different biochemical properties, influencing the overall outcome of long-term studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects is crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites. Once inside the cells, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA replication. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its precise action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine with thiophene derivatives. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, maintaining stringent control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazolo[4,3-b]pyridazine derivatives .
Scientific Research Applications
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases like c-Met and Pim-1.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects on various cancer cell lines.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,4-triazolo[4,3-b]pyridazine: Lacks the thiophene ring, which may affect its biological activity.
3-(Thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazine: Similar structure but without the chlorine atom, potentially altering its reactivity and interactions.
Uniqueness
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both the chlorine atom and the thiophene ring, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a dual kinase inhibitor with significant anticancer activity .
Properties
IUPAC Name |
6-chloro-3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBXBZPWKNYOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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